molecular formula C9H7IS B6265547 3-Iodo-2-methylbenzo[b]thiophene CAS No. 139625-61-9

3-Iodo-2-methylbenzo[b]thiophene

Cat. No. B6265547
CAS RN: 139625-61-9
M. Wt: 274.12 g/mol
InChI Key: YESXTXYKQGWOLD-UHFFFAOYSA-N
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Description

3-Iodo-2-methyl-1-benzothiophene (3-I-2-MBT) is an aromatic heterocyclic compound that has been extensively studied for its potential applications in the field of synthetic organic chemistry. It is a useful intermediate in the synthesis of a wide range of organic compounds, such as dyes and pharmaceuticals. 3-I-2-MBT is also known to possess interesting biological and pharmacological properties, which have been explored in recent years.

Mechanism of Action

3-Iodo-2-methylbenzo[b]thiophene has been shown to possess several interesting biological and pharmacological properties. Its mechanism of action is thought to involve the inhibition of the enzyme aromatase, which is involved in the conversion of androgens to estrogens. This compound is also known to interact with the estrogen receptor and can act as an agonist or antagonist, depending on the concentration.
Biochemical and Physiological Effects
This compound has been shown to possess several interesting biochemical and physiological effects. It has been shown to inhibit the enzyme aromatase, which plays an important role in the regulation of hormone levels in the body. In addition, this compound has been shown to interact with the estrogen receptor and can act as an agonist or antagonist, depending on the concentration.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Iodo-2-methylbenzo[b]thiophene in laboratory experiments is its availability and low cost. In addition, it is relatively easy to synthesize and purify. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis.

Future Directions

The potential applications of 3-Iodo-2-methylbenzo[b]thiophene in the field of medicinal chemistry and pharmacology are vast. Further research is needed to explore its potential for the treatment of various diseases, as well as its potential for use in the synthesis of new drugs. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Finally, further research is needed to explore new methods for the synthesis of this compound, as well as its potential use in the synthesis of other organic compounds.

Synthesis Methods

3-Iodo-2-methylbenzo[b]thiophene can be synthesized through the reaction of 2-methyl-1-benzothiophene and 1-iodo-2-methylbenzene. This reaction is typically carried out in a two-step process, first involving the formation of a Grignard reagent from the 1-iodo-2-methylbenzene and then the reaction of the Grignard reagent with the 2-methyl-1-benzothiophene. The resulting product is then purified by column chromatography and recrystallized from methanol.

Scientific Research Applications

3-Iodo-2-methylbenzo[b]thiophene has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of organic compounds, such as dyes and pharmaceuticals. In addition, this compound has been studied for its potential biological and pharmacological properties, which could be used for the treatment of various diseases.

properties

IUPAC Name

3-iodo-2-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESXTXYKQGWOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570513
Record name 3-Iodo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139625-61-9
Record name 3-Iodo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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